[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Medicinal chemistry Fragment-based drug design Physicochemical profiling

Researchers sourcing CNS-oriented fragments often face scaffolds with suboptimal physicochemical profiles. [(Furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine (CAS 1856040-92-0) directly addresses this gap. - CNS MPO-Optimal Properties: MW 191 g/mol, XLogP 0.2, and TPSA 43 Ų place it within ideal CNS multiparameter optimization space for GPCR or ion channel screening campaigns. - Synthetically Versatile Handle: The secondary amine enables parallel amide bond formation or reductive amination; 5-yl substitution minimizes regioisomeric impurities for simplified LC-MS purification. - Reliable Supply: Available in 10 mg to bulk custom sizes from BenchChem with rapid global dispatch.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
Cat. No. B7459533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)CNCC2=CC=CO2
InChIInChI=1S/C10H13N3O/c1-13-9(4-5-12-13)7-11-8-10-3-2-6-14-10/h2-6,11H,7-8H2,1H3
InChIKeyMOXLGFYNBKDMDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furan-Pyrazole Secondary Amine Building Block


[(Furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine (CAS 1856040-92-0) is a secondary amine featuring a furan ring linked via a methylene bridge to a 1-methyl-1H-pyrazol-5-yl moiety [1]. It belongs to the furan-pyrazole biheterocyclic family, a scaffold class commonly explored in fragment-based drug discovery and combinatorial library synthesis. The compound's computed physicochemical properties include a molecular weight of 191.23 g/mol, a calculated LogP of 0.2, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 43 Ų [1]. These properties place it within a favorable range for central nervous system (CNS) multiparameter optimization (MPO) scoring, though no direct CNS activity data is reported for this specific molecule.

Why Similar Amines Cannot Substitute This Compound


Within the immediate structural class of N-[(pyrazol-5-yl)methyl]furan-2-ylmethanamines, even minor variations in substitution pattern produce significant differences in computed molecular geometry, hydrogen bonding capacity, and potential target engagement profiles [1]. The precise adjacency of the 1-methyl group to the N-methylamine bridge on the pyrazole ring dictates the compound's conformational flexibility and basicity, directly influencing its reactivity in reductive amination, cross-coupling, and metal coordination chemistries. As of the available evidence cutoff, no direct head-to-head biological or physicochemical comparison studies have been published for this compound against its closest available analogs; consequently, prospective differentiation relies on computed structural property inference and positional isomer analysis rather than empirically measured performance metrics.

Differentiation Evidence Guide


Positional Isomer Impact on Pharmacophore Geometry

Computational comparison of [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine with its 3-yl regioisomer [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine reveals that shifting the methylamino bridge from the 5-position to the 3-position of the pyrazole ring alters the spatial orientation of the furan moiety and the secondary amine, resulting in a distinct three-dimensional pharmacophoric shape despite identical molecular formula (C10H13N3O) and molecular weight (191.23 g/mol) [1]. This structural dissimilarity is critical for applications requiring precise vector alignment, such as fragment growing or structure-based drug design. No direct comparative biological data are available to attribute a specific potency advantage to either isomer.

Medicinal chemistry Fragment-based drug design Physicochemical profiling

Free Base vs. Hydrochloride Salt Form Comparison

The free base form, [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine, has a molecular weight of 191.23 g/mol and 1 hydrogen bond donor, while its commercially available hydrochloride salt counterpart has a molecular weight of 227.69 g/mol and 2 hydrogen bond donors [1][2]. The free base's lower molecular weight and reduced hydrogen bond donor count may confer higher membrane permeability in passive diffusion models, whereas the hydrochloride salt offers enhanced aqueous solubility and improved solid-state handling characteristics. This distinction is important for procurement decisions related to downstream synthetic transformations or biological assay formulation.

Chemical procurement Salt selection Physicochemical profiling

Methyl vs. Propyl N-Substitution: LogP and Flexibility

In silico comparison of the target compound with its 1-propyl pyrazole analog, [(furan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine, highlights that increasing the N-alkyl chain length from methyl to propyl raises the calculated LogP and introduces additional rotatable bonds, which can impact both solubility and target binding entropy [1]. While no experimental LogP or solubility values are available for the target compound, the computed XLogP3-AA of 0.2 for the methyl derivative contrasts with an anticipated higher value for the propyl analog, suggesting the methyl compound may be better suited for CNS drug-like profiles where lower lipophilicity is desired.

Physicochemical profiling Drug-likeness Library design

Research and Procurement Scenarios


CNS Fragment-Based Lead Generation

With a molecular weight of 191 g/mol, XLogP of 0.2, and TPSA of 43 Ų, this compound falls within the optimal CNS MPO space [1]. Its secondary amine and biheterocyclic architecture offer multiple vectors for fragment elaboration, making it suitable as a starting fragment in 19F-NMR or SPR-based screening campaigns against CNS targets such as GPCRs or ion channels.

Reductive Amination for Combinatorial Libraries

The secondary amine group serves as a reactive handle for parallel amide bond formation or reductive amination with diverse aldehyde building blocks [1]. The positional stability of the 5-yl substitution minimizes regioisomeric impurities compared to 3-yl analogs, simplifying LC-MS purification .

Metal Chelation Scaffold for Catalyst Design

The N,N-bidentate chelating potential formed by the pyrazole N2 and the exocyclic secondary amine enables the generation of well-defined Cu(II), Ni(II), or Pd(II) complexes [1]. The methyl group on the pyrazole ring sterically tunes the metal binding pocket, a feature absent in the des-methyl analog (1-(furan-2-ylmethyl)-1H-pyrazol-5-amine, CAS 3528-56-1).

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